molecular formula C7H12O2 B11726023 3-Methyl-2Z-hexenoic acid CAS No. 54068-86-9

3-Methyl-2Z-hexenoic acid

Cat. No.: B11726023
CAS No.: 54068-86-9
M. Wt: 128.17 g/mol
InChI Key: NTWSIWWJPQHFTO-WAYWQWQTSA-N
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Description

3-Methyl-2Z-hexenoic acid is an unsaturated short-chain fatty acid with the molecular formula C7H12O2. It is known for its distinctive odor and is a significant component of human axillary (underarm) sweat. This compound is often studied in the context of body odor and its biochemical pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-2Z-hexenoic acid typically involves the use of various organic synthesis techniques. One common method is the aldol condensation of acetaldehyde with isobutyraldehyde, followed by dehydration to form the desired unsaturated acid. The reaction conditions often include the use of strong bases like sodium hydroxide or potassium hydroxide to facilitate the condensation reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques like distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-2Z-hexenoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the double bond can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: The carboxylic acid group can undergo substitution reactions to form esters, amides, or anhydrides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)

    Substitution: Alcohols for esterification, amines for amidation

Major Products:

    Oxidation: Ketones, aldehydes

    Reduction: Saturated hexanoic acid

    Substitution: Esters, amides, anhydrides

Scientific Research Applications

3-Methyl-2Z-hexenoic acid has several scientific research applications:

    Chemistry: Used as a model compound in studies of unsaturated fatty acids and their reactivity.

    Biology: Investigated for its role in human body odor and its interaction with skin microbiota.

    Medicine: Studied for its potential as a biomarker for certain metabolic disorders and diseases.

    Industry: Utilized in the fragrance industry for its distinctive odor profile.

Mechanism of Action

The mechanism by which 3-Methyl-2Z-hexenoic acid exerts its effects is primarily through its interaction with skin bacteria. The compound is secreted by apocrine glands and, upon bacterial fermentation, produces the characteristic body odor. The molecular targets include various enzymes involved in fatty acid metabolism and bacterial fermentation pathways.

Comparison with Similar Compounds

    3-Methyl-2-hexenoic acid (E-isomer): Similar structure but different geometric configuration.

    3-Hydroxy-3-methylhexanoic acid: Another body odor-related compound with a hydroxyl group.

    2-Methyl-3-hexenoic acid: A positional isomer with the double bond at a different location.

Uniqueness: 3-Methyl-2Z-hexenoic acid is unique due to its specific geometric configuration (Z-isomer) and its significant role in human body odor. Its distinct odor profile and interaction with skin bacteria make it a compound of interest in both scientific research and industrial applications.

Properties

CAS No.

54068-86-9

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

IUPAC Name

(Z)-3-methylhex-2-enoic acid

InChI

InChI=1S/C7H12O2/c1-3-4-6(2)5-7(8)9/h5H,3-4H2,1-2H3,(H,8,9)/b6-5-

InChI Key

NTWSIWWJPQHFTO-WAYWQWQTSA-N

Isomeric SMILES

CCC/C(=C\C(=O)O)/C

Canonical SMILES

CCCC(=CC(=O)O)C

Origin of Product

United States

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